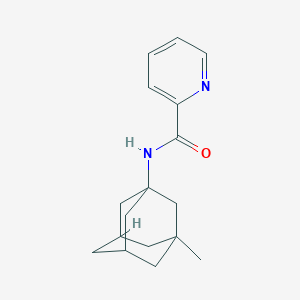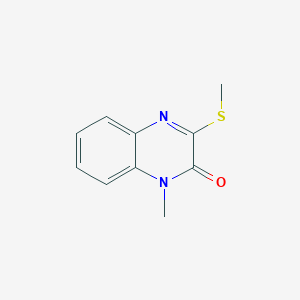![molecular formula C10H14N2O5S2 B6033629 N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine](/img/structure/B6033629.png)
N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine, also known as DTCA, is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. DTCA is a derivative of the amino acid alanine and contains a thienylcarbonyl group and a dimethylamino sulfonyl group. In
作用機序
N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine inhibits the activity of HDACs by binding to the active site of the enzyme and preventing it from deacetylating histones. This leads to changes in gene expression and can affect various cellular processes. N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine has been found to have various biochemical and physiological effects in cells and organisms. Inhibition of HDACs can lead to changes in gene expression patterns, which can affect cellular processes such as cell growth, differentiation, and apoptosis. N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine has several advantages for lab experiments, including its high purity and stability, as well as its ability to inhibit HDACs with high specificity. However, N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine can be expensive to synthesize and may have limited solubility in certain solvents, which can affect its use in certain experiments.
将来の方向性
There are several future directions for research on N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine. One potential area of research is the development of N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine derivatives with improved properties, such as increased solubility or potency. N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine could also be studied further for its potential applications in drug discovery and development, particularly in the development of new cancer treatments. Additionally, N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine could be used in combination with other compounds to study their effects on cellular processes and disease development.
合成法
N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine can be synthesized through a multistep process that involves the reaction of alanine with thionyl chloride, followed by the reaction with 4-(dimethylamino)sulfonyl-2-chlorothiophene. The resulting product is then purified through recrystallization to obtain pure N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine.
科学的研究の応用
N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine has been used in various scientific research studies due to its potential applications in drug discovery and development. N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine has been found to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a role in gene expression and are involved in the development of cancer and other diseases. N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine has also been studied for its potential use as a fluorescent probe for imaging and detecting certain molecules in biological systems.
特性
IUPAC Name |
2-[[4-(dimethylsulfamoyl)thiophene-2-carbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5S2/c1-6(10(14)15)11-9(13)8-4-7(5-18-8)19(16,17)12(2)3/h4-6H,1-3H3,(H,11,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQLOSACNGOKNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC(=CS1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-chlorophenyl)-4-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]piperazine](/img/structure/B6033552.png)
![N-methyl-N-[(1-methyl-2-piperidinyl)methyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6033553.png)
![5-[1-(2-methyl-3-furoyl)-2-pyrrolidinyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B6033559.png)
![4-{6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6033564.png)
![6-[4-(cyclopentyloxy)phenyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B6033566.png)
![6-(3-fluorophenyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6033568.png)
![2-methoxy-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide](/img/structure/B6033577.png)
![3-methoxy-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B6033598.png)
![4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole](/img/structure/B6033605.png)


![3-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridine](/img/structure/B6033618.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6033623.png)